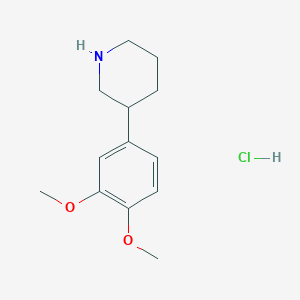

3-(3,4-Dimethoxyphenyl)piperidine hydrochloride

Description

3-(3,4-Dimethoxyphenyl)piperidine hydrochloride (CAS 625454-24-2) is a piperidine derivative featuring a 3,4-dimethoxybenzyl substituent. Its molecular formula is C₁₄H₂₂ClNO₂, with a molecular weight of 271.78 g/mol . The compound is classified as a building block in organic synthesis, often utilized in pharmaceutical and chemical research due to its structural versatility .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-15-12-6-5-10(8-13(12)16-2)11-4-3-7-14-9-11;/h5-6,8,11,14H,3-4,7,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLRSWJSTVIRMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCNC2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61832-58-4 | |

| Record name | 3-(3,4-dimethoxyphenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and piperidine.

Formation of Intermediate: The 3,4-dimethoxybenzaldehyde is reacted with piperidine in the presence of a suitable catalyst to form an intermediate compound.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 3-(3,4-Dimethoxyphenyl)piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols or amines.

Substitution: Produces substituted aromatic compounds with functional groups like nitro, sulfonyl, or halogen.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: 3-(3,4-Dimethoxyphenyl)piperidine hydrochloride is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Ketones, Aldehydes |

| Reduction | Amines, Alcohols |

| Substitution | Nitro or Halogenated Derivatives |

Biology

- Biological Interactions: Research indicates that this compound may interact with specific enzymes and receptors within biological systems. Studies have focused on its potential effects on neurotransmitter systems, making it a candidate for neuropharmacological research .

Medicine

- Therapeutic Potential: The compound has been investigated for its analgesic properties and potential use in drug development. It may serve as a precursor for synthesizing drugs targeting neurological disorders or pain relief .

Industry

- Chemical Intermediates: In industrial applications, it is used for producing various chemical products and intermediates due to its favorable reactivity profile.

Case Study 1: Neuropharmacological Research

A study examined the effects of 3-(3,4-Dimethoxyphenyl)piperidine hydrochloride on animal models to assess its analgesic properties. Results indicated significant pain relief comparable to established analgesics, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry project, researchers utilized this compound as a starting material to develop novel piperidine-based drugs. The resulting compounds exhibited promising biological activity against specific targets in cancer cells.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Pharmacological Activity

- 4-(Diphenylmethoxy)piperidine hydrochloride : Studied for histamine H1 receptor antagonism, highlighting the role of bulky substituents in receptor interaction .

- Dichloro Derivatives : Compounds like 3-(3,4-dichlorobenzyloxy)piperidine hydrochloride exhibit antimicrobial activity, linked to halogen substituents enhancing membrane penetration .

Toxicity Profiles

- Acute Toxicity: Safety data sheets (SDS) for 2-(3,4-dimethoxybenzyl)piperidine hydrochloride classify it as harmful upon acute exposure, with delayed effects noted . Similar warnings apply to 4-(diphenylmethoxy)piperidine hydrochloride .

Biological Activity

3-(3,4-Dimethoxyphenyl)piperidine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : 3-(3,4-Dimethoxyphenyl)piperidine hydrochloride

- CAS Number : 61832-58-4

- Molecular Formula : CHClNO

The biological activity of 3-(3,4-Dimethoxyphenyl)piperidine hydrochloride is primarily attributed to its ability to interact with various neurotransmitter systems. It has been shown to influence serotonin and dopamine pathways, which are crucial in the treatment of mood disorders and neurodegenerative diseases.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound acts as a modulator of serotonin receptors, potentially impacting mood and anxiety levels.

- Dopaminergic Activity : It may also exhibit dopaminergic properties, which could be beneficial in treating conditions like Parkinson's disease.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects against glutamate-induced toxicity in neuronal cell lines.

Biological Activity

Recent studies have evaluated the biological activity of 3-(3,4-Dimethoxyphenyl)piperidine hydrochloride through various assays:

Case Studies and Research Findings

-

Neuroprotective Studies :

- In vitro studies demonstrated that 3-(3,4-Dimethoxyphenyl)piperidine hydrochloride protects SH-SY5Y cells from glutamate-induced cell death. The compound showed a significant increase in cell viability at concentrations ranging from 10 μM to 100 μM, indicating its potential as a neuroprotective agent.

- Pharmacological Evaluation :

- Comparative Analysis with Other Piperidine Derivatives :

Synthesis Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)piperidine hydrochloride typically involves:

- Starting Materials : 3,4-dimethoxybenzaldehyde and piperidine.

- Reagents : Acid catalysts and solvents such as ethanol or methanol.

- Procedure : The reaction proceeds via a condensation reaction followed by hydrolysis to yield the hydrochloride salt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.